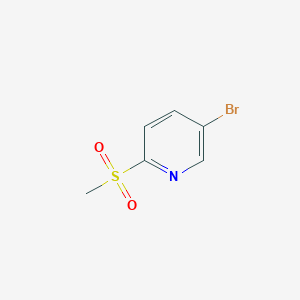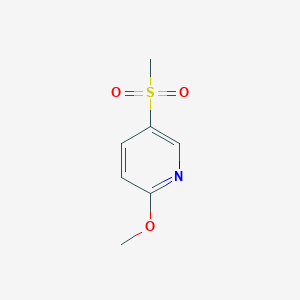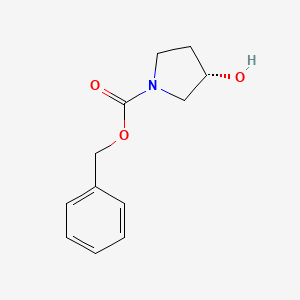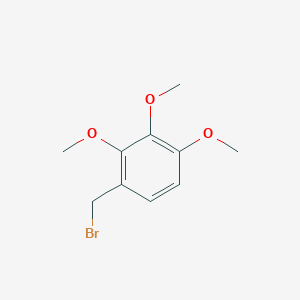
4-溴-2-苯基吡啶
描述
4-Bromo-2-phenylpyridine is a chemical compound with the molecular formula C11H8BrN . It is used to prepare NLRP3 inhibitors to treat various diseases . It appears as a white to yellow solid .
Synthesis Analysis
The synthesis of 4-Bromo-2-phenylpyridine and its derivatives can be optimized using a mixed solvent of water/1,4-dioxane (5:1) to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C) . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 2-position and a bromine atom at the 4-position . The InChI code is1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H . Chemical Reactions Analysis
The Suzuki coupling reaction is a key process in the synthesis of 4-Bromo-2-phenylpyridine . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis
4-Bromo-2-phenylpyridine has a molecular weight of 234.09 g/mol . It has a topological polar surface area of 12.9 Ų and a complexity of 154 . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .科学研究应用
Insecticidal Activity
2-Phenylpyridine derivatives, which include 4-Bromo-2-phenylpyridine, have been found to have high insecticidal activity against pests such as Mythimna separata , Aphis craccivora Koch , and Tetranychus cinnabarinus . These compounds were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .
Drug Synthesis
4-Bromo-2-phenylpyridine is used extensively in scientific research, particularly in drug synthesis. Its versatile properties make it suitable for various applications, including the development of new heterocyclic compounds with high insecticidal activity .
Material Science
In the field of material science, 4-Bromo-2-phenylpyridine is used due to its versatile properties. It can be used in the synthesis of new materials with unique properties.
Catalysis
4-Bromo-2-phenylpyridine is also used in catalysis. Its unique structure and properties make it a valuable compound in various catalytic processes.
Pesticide Chemistry
Amide compounds are of fundamental importance in pesticide chemistry . The 2-phenylpyridine derivatives, including 4-Bromo-2-phenylpyridine, have shown potential in this field .
Protection of Crops
Pyridine derivatives, including 2-phenylpyridine, exhibit various biological activities and are generally used to protect crops . Herbicides, fungicides, insecticides, and plant growth regulators generally contain pyridine-based compounds .
安全和危害
While specific safety and hazard information for 4-Bromo-2-phenylpyridine is not available in the search results, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
属性
IUPAC Name |
4-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHVQSQHXZRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542252 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-phenylpyridine | |
CAS RN |
98420-98-5 | |
| Record name | 4-Bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






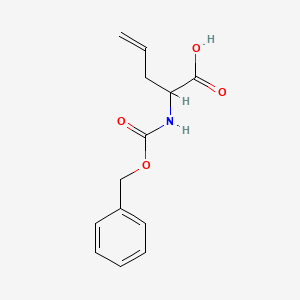
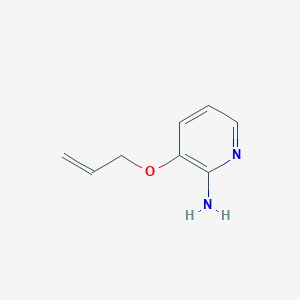
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
